Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
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Overview
Description
Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system fused with a carbamate group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various substituted carbamates, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline: This compound shares the quinoline core structure but lacks the carbamate group.
Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetate: Similar structure with an acetate group instead of a carbamate.
Uniqueness
Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is unique due to the presence of the carbamate group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s stability and solubility, making it more suitable for various applications .
Properties
IUPAC Name |
methyl N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-15-11-6-5-10(14-13(17)18-2)8-9(11)4-7-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFSYYLUTJBTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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